Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I), also known as [Tris(para-trifluoromethylphenyl)phosphine]gold(I) chloride, is a complex organometallic compound with significant applications in organic synthesis and catalysis. The empirical formula of this compound is CHAuClFP, and it has a molecular weight of 698.70 g/mol. This compound is classified under gold(I) complexes, which are known for their catalytic properties in various chemical reactions, particularly in organic synthesis and coordination chemistry .
The synthesis of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) typically involves the reaction of gold(I) salts with tris(para-trifluoromethylphenyl)phosphine ligands. Common methods for its preparation include:
The molecular structure of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be represented by its SMILES notation: Cl[Au].FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F. This notation indicates a complex arrangement where a gold atom is coordinated to a chloride ion and three para-trifluoromethylphenyl phosphine ligands.
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) participates in various chemical reactions, primarily as a catalyst. Its ability to facilitate oxidative addition reactions is notable, particularly when reacting with halogens like iodine. The ligand environment significantly influences these reactions, showcasing the importance of electronic and steric factors in determining reactivity.
The mechanism of action for Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) primarily involves its role as a catalyst in organic reactions. It operates through several key processes:
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) exhibits several notable physical and chemical properties:
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) finds extensive use in scientific research and industrial applications:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9